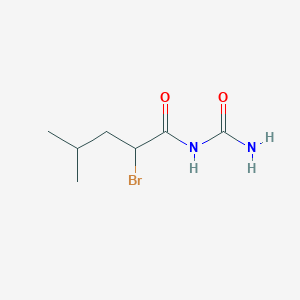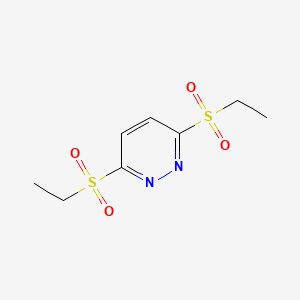![molecular formula C14H11Cl3S B14512273 1-Chloro-4-(chloro{[(4-chlorophenyl)methyl]sulfanyl}methyl)benzene CAS No. 62740-55-0](/img/structure/B14512273.png)
1-Chloro-4-(chloro{[(4-chlorophenyl)methyl]sulfanyl}methyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-4-(chloro{[(4-chlorophenyl)methyl]sulfanyl}methyl)benzene is an organochlorine compound with a complex structure It is characterized by the presence of multiple chlorine atoms and a sulfanyl group attached to a benzene ring
Preparation Methods
The synthesis of 1-Chloro-4-(chloro{[(4-chlorophenyl)methyl]sulfanyl}methyl)benzene typically involves multiple steps, including chlorination and sulfonation reactions. One common synthetic route involves the chlorination of 4-chlorotoluene to produce 4-chlorobenzyl chloride, followed by a nucleophilic substitution reaction with a thiol compound to introduce the sulfanyl group. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to achieve high yields .
Industrial production methods may involve large-scale chlorination and sulfonation processes, utilizing advanced equipment and optimized reaction conditions to ensure efficiency and purity of the final product .
Chemical Reactions Analysis
1-Chloro-4-(chloro{[(4-chlorophenyl)methyl]sulfanyl}methyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions or amines.
Oxidation and Reduction: The sulfanyl group can be oxidized to form sulfoxides or sulfones, while reduction reactions can convert the compound to its corresponding thiol derivative.
Addition Reactions: The benzene ring can undergo addition reactions with hydrogen or other electrophiles under specific conditions.
Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Chloro-4-(chloro{[(4-chlorophenyl)methyl]sulfanyl}methyl)benzene has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Chloro-4-(chloro{[(4-chlorophenyl)methyl]sulfanyl}methyl)benzene involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and affecting various biochemical pathways. The presence of chlorine atoms and the sulfanyl group contribute to its reactivity and ability to form stable complexes with target molecules .
Comparison with Similar Compounds
1-Chloro-4-(chloro{[(4-chlorophenyl)methyl]sulfanyl}methyl)benzene can be compared with other similar compounds, such as:
4-Chlorobenzyl chloride: A precursor in the synthesis of the compound, known for its reactivity in nucleophilic substitution reactions.
Chlorbenside: An organochlorine compound used as an acaricide, with a similar structure but different applications.
1-Chloro-4-(phenylethynyl)benzene: Another chlorinated benzene derivative used in organic synthesis.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity compared to other similar compounds .
Properties
CAS No. |
62740-55-0 |
|---|---|
Molecular Formula |
C14H11Cl3S |
Molecular Weight |
317.7 g/mol |
IUPAC Name |
1-chloro-4-[[chloro-(4-chlorophenyl)methyl]sulfanylmethyl]benzene |
InChI |
InChI=1S/C14H11Cl3S/c15-12-5-1-10(2-6-12)9-18-14(17)11-3-7-13(16)8-4-11/h1-8,14H,9H2 |
InChI Key |
FAPPMWRXCAVJHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CSC(C2=CC=C(C=C2)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N'-(Heptane-1,7-diyl)bis[N-phenyl-4-(trifluoromethoxy)benzamide]](/img/structure/B14512199.png)
![S-Cyclohexyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanethioate](/img/structure/B14512204.png)


![3-[(2,3-Dimethyl-1H-indol-6-yl)amino]-1-phenylbut-2-en-1-one](/img/structure/B14512251.png)
![1,1',1''-{2-[(4-Methoxyphenyl)methyl]benzene-1,3,5-triyl}tripyrrolidine](/img/structure/B14512262.png)

![3-Phenylpropyl 2-[(2,6-dichloropyridin-3-YL)oxy]propanoate](/img/structure/B14512279.png)





